![molecular formula C19H18N4O4 B4507815 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B4507815.png)
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Overview
Description
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyridin-2-yl Group: The final step involves the acylation of the intermediate with pyridin-2-yl acetic acid or its derivatives, using reagents such as carbodiimides or acid chlorides.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the reduction of the pyridazinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar compounds to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide include other pyridazinone derivatives and compounds with similar functional groups. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Pyridazinone Derivatives: Compounds with variations in the substituents on the pyridazinone core.
Dimethoxyphenyl Derivatives: Compounds with different substituents on the phenyl ring.
Pyridinyl Acetamide Derivatives: Compounds with modifications to the pyridinyl or acetamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structural features, including a pyridazine ring and methoxy substituents, suggest a diverse range of interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular characteristics of the compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C23H25N3O6 |
Molecular Weight | 439.47 g/mol |
LogP | 1.7863 |
Polar Surface Area | 83.541 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various targets within biological systems. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound is hypothesized to inhibit enzymes involved in cellular proliferation, which could lead to cytotoxic effects against cancer cells.
- Binding to Receptors : Interaction with specific receptors may modulate signaling pathways critical for cell survival and growth.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the pyridazine core in the compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit inhibitory effects against a range of pathogens, including bacteria and fungi.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against several cancer cell lines, indicating their potential as therapeutic agents.
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various biological targets. These studies suggest strong interactions with enzymes involved in metabolic pathways, further supporting its potential as a drug candidate.
Research Findings
Recent publications highlight ongoing investigations into the biological activity of this compound and its analogs:
- A study published in PubMed explored the synthesis and biological evaluation of similar derivatives, noting their promising antifungal and anticancer properties .
- Molecular simulation studies have indicated that hydrophobic interactions play a crucial role in the binding efficacy of these compounds with their targets .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-8-6-13(11-16(15)27-2)14-7-9-19(25)23(22-14)12-18(24)21-17-5-3-4-10-20-17/h3-11H,12H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCJFGNWUPWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.